

Unraveling the Capabilities of 3D Structure Fabrication: A Comparative Look at Electroplating

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MAEM	
Cat. No.:	B3416587	Get Quote

A detailed comparison between Maskless Aerodynamic Electrospray Multiplexing (MAEM) and electroplating for the fabrication of 3D structures is currently challenging due to the limited publicly available information on the MAEM process. Extensive research has yielded substantial data on the well-established technique of electroplating for 3D structures; however, "MAEM" as a specific 3D fabrication technology does not appear to be widely documented in scientific literature or technical publications.

This guide provides a comprehensive overview of electroplating for 3D structures, including its methodologies, performance metrics, and applications, to serve as a valuable resource for researchers, scientists, and drug development professionals. While a direct comparison with **MAEM** is not feasible at this time, this document will be updated as more information on this emerging technology becomes available.

Electroplating for 3D Structures: An Established Method for Metal Coating

Electroplating is a widely used surface finishing process that involves depositing a thin layer of metal onto a conductive substrate using an electric current. In the context of 3D structures, this technique is employed to enhance the physical, mechanical, and aesthetic properties of 3D printed objects, which are often fabricated from non-conductive polymers.

The Electroplating Process for 3D Printed Objects

The electroplating of 3D printed parts is a multi-step process that begins with rendering the non-conductive surface of the 3D print conductive. This is typically achieved by applying a conductive coating, such as a graphite-based paint or a metallic spray. Once the surface is conductive, the object is submerged in an electrolytic bath containing dissolved ions of the metal to be plated.

The 3D printed object acts as the cathode, while an anode made of the plating metal is also immersed in the bath. When a direct current is applied, the metal ions in the electrolyte are attracted to the cathode (the 3D print) and are reduced, forming a solid metal layer on its surface.

Below is a generalized workflow for electroplating a 3D printed structure:

Click to download full resolution via product page

Figure 1: General workflow for electroplating a 3D printed part.

Performance and Applications

Electroplating offers several advantages for enhancing 3D printed structures:

- Improved Mechanical Properties: A metallic coating can significantly increase the strength, stiffness, and wear resistance of plastic 3D prints.
- Enhanced Aesthetics: Electroplating provides a metallic finish, which can be desirable for prototypes, consumer products, and artistic applications.
- Electrical Conductivity: The deposited metal layer can make the 3D printed part electrically conductive, enabling applications in electronics and sensor technology.

 Corrosion Resistance: The metal coating can protect the underlying plastic from environmental degradation.

Table 1: Comparison of Common Metals Used in Electroplating of 3D Prints

Metal	Key Properties	Common Applications
Copper	Excellent electrical conductivity, good thermal conductivity, ductile.	Electronics, heat sinks, decorative finishes.
Nickel	High hardness, good corrosion resistance, wear resistance.	Protective coatings, enhancing mechanical strength.
Gold	Excellent corrosion resistance, high electrical conductivity, biocompatible.	Jewelry, high-end electronics, medical devices.
Silver	Highest electrical and thermal conductivity, antibacterial properties.	Electrical contacts, medical instruments, decorative items.
Chromium	Very high hardness, excellent corrosion resistance, mirror-like finish.	Decorative parts, wear-resistant surfaces.

Experimental Protocol: A Basic Guide to Electroplating a 3D Printed Part with Copper

This protocol outlines a general procedure for copper electroplating a 3D printed object made from a common plastic like PLA or ABS. Safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are essential when handling chemicals.

Materials:

- 3D printed object (e.g., PLA, ABS)
- Sandpaper (various grits)

- Isopropyl alcohol
- Conductive paint (e.g., graphite or copper-based)
- Copper sulfate solution (electrolyte)
- Copper anode (a piece of pure copper)
- DC power supply
- Beaker or container for the electrolytic bath
- · Connecting wires with alligator clips

Procedure:

- Surface Preparation:
 - Sand the surface of the 3D print to remove layer lines and create a smooth finish. Start with a coarse grit sandpaper and progressively move to finer grits.
 - Clean the sanded object with isopropyl alcohol to remove any dust, grease, or oils.
- Application of Conductive Coating:
 - Apply a thin, even layer of conductive paint to the entire surface of the 3D print. Ensure complete coverage, as any uncoated areas will not be electroplated.
 - Allow the conductive paint to dry completely according to the manufacturer's instructions.
- Electroplating Setup:
 - Prepare the copper sulfate electrolyte solution in the beaker.
 - Suspend the copper anode in the electrolyte, connecting it to the positive terminal of the DC power supply.
 - Suspend the conductive-coated 3D print (the cathode) in the electrolyte, ensuring it does not touch the anode. Connect it to the negative terminal of the power supply.

· Electroplating Process:

- Turn on the DC power supply and set a low voltage/current. The exact parameters will depend on the size of the object and the concentration of the electrolyte.
- Observe the deposition of copper onto the 3D print. The process can take several hours, depending on the desired thickness of the coating.

Post-Processing:

- Once the desired thickness is achieved, turn off the power supply and carefully remove the electroplated object from the bath.
- Rinse the object thoroughly with distilled water to remove any residual electrolyte.
- The copper-plated object can then be polished or buffed to achieve a desired shine.

The Search for MAEM

As of the time of this publication, "Maskless Aerodynamic Electrospray Multiplexing" (MAEM) does not correspond to a recognized or documented technology for 3D structure fabrication in the public domain. It is possible that this is a novel, emerging technology with limited published research, a proprietary in-house process, or an alternative name for a different existing technology.

Researchers and professionals interested in this specific technique are encouraged to consult with the primary source of the term "MAEM" for detailed information.

Conclusion

Electroplating stands as a robust and accessible method for enhancing the properties of 3D printed structures. It offers a versatile way to impart metallic characteristics to polymer-based objects, expanding their range of applications. While a direct, data-driven comparison with **MAEM** is not currently possible due to a lack of available information on the latter, the scientific and industrial communities will be watching for any new developments in this and other novel 3D fabrication technologies. As new data emerges, this guide will be updated to provide a more comprehensive comparison.

• To cite this document: BenchChem. [Unraveling the Capabilities of 3D Structure Fabrication: A Comparative Look at Electroplating]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3416587#how-does-maem-compare-to-electroplating-for-3d-structures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com